molecular formula C16H12N2O B14738448 (6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one CAS No. 5603-14-5

(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one

Cat. No.: B14738448
CAS No.: 5603-14-5
M. Wt: 248.28 g/mol
InChI Key: CQSGBXMNLRXGFR-UHFFFAOYSA-N
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Description

(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety linked to a cyclohexa-2,4-dien-1-one structure through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one typically involves the condensation of quinoline-2-carbaldehyde with cyclohexa-2,4-dien-1-one in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine linkage to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar imine linkage but different structural features.

    Quinoline-2-carbaldehyde: A precursor in the synthesis of (6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one.

Uniqueness

This compound is unique due to its combination of a quinoline moiety and a cyclohexa-2,4-dien-1-one structure, which imparts distinct chemical and biological properties

Properties

CAS No.

5603-14-5

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(quinolin-2-ylmethylideneamino)phenol

InChI

InChI=1S/C16H12N2O/c19-16-8-4-3-7-15(16)17-11-13-10-9-12-5-1-2-6-14(12)18-13/h1-11,19H

InChI Key

CQSGBXMNLRXGFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=CC=C3O

Origin of Product

United States

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